molecular formula C19H13BrCl2N6O2 B13627559 1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)-

1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)-

Cat. No.: B13627559
M. Wt: 508.2 g/mol
InChI Key: RYQMCDLHDCRSEW-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, bromine, cyano, methyl, and dichloropyridinyl groups. Its diverse functional groups make it a valuable molecule for synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the bromine, cyano, and methyl groups. The final steps involve the addition of the dichloropyridinyl group and the formation of the carboxamide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring and other functional groups allow it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)- include other pyrazole derivatives with different substituents These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C19H13BrCl2N6O2

Molecular Weight

508.2 g/mol

IUPAC Name

5-bromo-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H13BrCl2N6O2/c1-9-3-10(7-23)4-12(18(29)24-2)16(9)26-19(30)14-6-15(20)27-28(14)17-13(22)5-11(21)8-25-17/h3-6,8H,1-2H3,(H,24,29)(H,26,30)

InChI Key

RYQMCDLHDCRSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br)C(=O)NC)C#N

Origin of Product

United States

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